molecular formula C8H10N4O B13853215 (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol

(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol

Cat. No.: B13853215
M. Wt: 178.19 g/mol
InChI Key: MOAOZQHWEPEWKD-UHFFFAOYSA-N
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Description

(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with two methyl groups at positions 5 and 8, and a methanol group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process can be optimized to yield the desired triazolopyrazine compound with high efficiency . Another approach involves the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by further functionalization to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The methyl groups and the methanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)aldehyde or (5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual methyl groups and methanol functionality provide distinct reactivity and interaction profiles compared to other triazolopyrazine derivatives .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol

InChI

InChI=1S/C8H10N4O/c1-5-3-9-6(2)8-10-7(4-13)11-12(5)8/h3,13H,4H2,1-2H3

InChI Key

MOAOZQHWEPEWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=NC(=NN12)CO)C

Origin of Product

United States

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